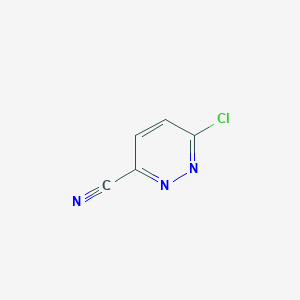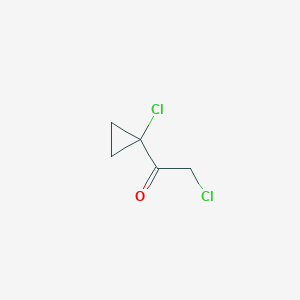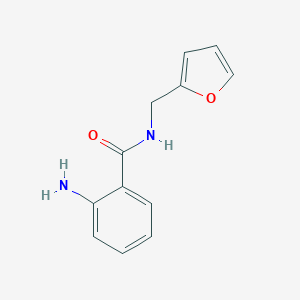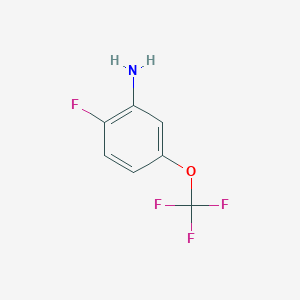
2-Fluoro-5-(trifluoromethoxy)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related fluorinated compounds and precursors has been extensively studied, offering insights into potential methodologies for synthesizing 2-Fluoro-5-(trifluoromethoxy)aniline. For instance, the synthesis of N,N,N-Trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate highlights the complexity and precision required in fluorinated compound synthesis (Davis & Fettinger, 2018). Additionally, the monodentate transient directing group assisted Ru(II)-catalyzed direct ortho-C-H imidation of benzaldehydes, using 2-Fluoro-5-(trifluoromethyl)aniline, demonstrates a method for achieving high efficiency and functional group tolerance in synthesis (Wu et al., 2021).
Molecular Structure Analysis
The molecular structure and vibrational analysis of fluorinated anilines have been studied, providing insights into the effects of substituents on the molecular structure. Research on compounds like 4-chloro-3-(trifluoromethyl)aniline and its derivatives has shed light on the donating and withdrawing effects of fluorine on aniline structures, as well as the impact on vibrational spectra and molecular properties (Revathi et al., 2017).
Chemical Reactions and Properties
Fluorinated anilines participate in various chemical reactions, offering pathways to synthesize novel compounds. For example, the synthesis of poly-p-oxyperfluorobenzylene from heptafluoro-p-cresol demonstrates the intricate reactions and polymerization processes possible with fluorinated anilines (Antonucci & Wall, 1967).
Physical Properties Analysis
The physical properties of fluorinated anilines, such as solubility, melting points, and crystalline structure, are crucial for their application in materials science and chemistry. The synthesis and characterization of fluoro-substituted polyanilines highlight the importance of understanding these properties for the development of novel materials (Kwon et al., 1997).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, define the utility of 2-Fluoro-5-(trifluoromethoxy)aniline in various applications. Research into the synthesis and reactivity of fluorinated compounds, such as the anionically activated trifluoromethyl group for isoxazoles and triazines synthesis, provides valuable insights into the chemical behavior of fluorinated anilines (Strekowski et al., 1995).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysts
- 2-Fluoro-5-(trifluoromethyl)aniline has been identified as a suitable monodentate transient directing group (MonoTDG) to facilitate Ru(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, enabling the efficient synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
Material Science and Photophysical Studies
- Fluorine-substituted anilines, including 2-fluoro-5-(trifluoromethyl)aniline, have been utilized in the synthesis of Cu(II) and Pd(II) complexes, demonstrating diverse antiproliferative activities and showcasing the structural and electronic versatility of these compounds in material science (Kasumov et al., 2016).
- The compound has also found application in fluorescence studies, particularly in the examination of boronic acid derivatives and their interactions with aniline, providing insights into fluorescence quenching mechanisms and the impact of fluoro-substituents on photophysical properties (Geethanjali et al., 2015).
Organic Fluorine Chemistry
- In the field of organic fluorine chemistry, 2-fluoro-5-(trifluoromethoxy)aniline is crucial for the synthesis of fluorinated compounds, including those with potential applications in pharmaceuticals, agrochemicals, and material science. For instance, the compound is involved in the development of asymmetric silver-catalysed intermolecular bromotrifluoromethoxylation reactions, which are important for introducing trifluoromethoxy groups into organic molecules (Guo et al., 2017).
Polymer Science
- The synthesis and characterization of polyfluoroanilines from fluorine-substituted aniline monomers, including variants similar to 2-fluoro-5-(trifluoromethoxy)aniline, highlight its relevance in polymer science for creating materials with unique electrical and photophysical properties (Kwon et al., 1997).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUWXEXDIIWBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560295 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-5-(trifluoromethoxy)aniline | |
CAS RN |
116369-23-4 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



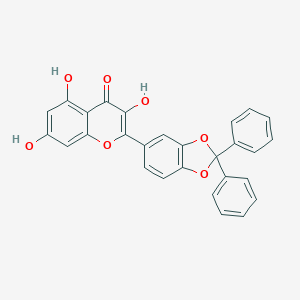
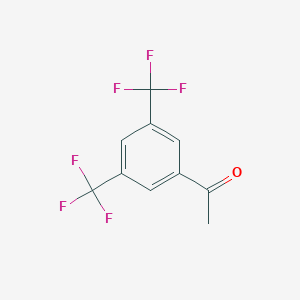

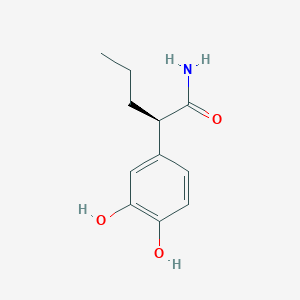
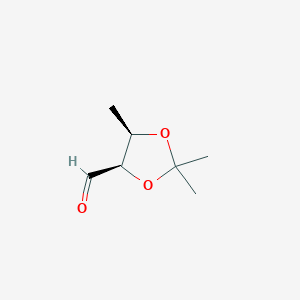
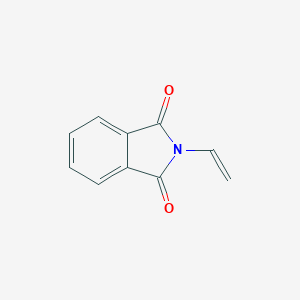
![1-[(3S,8R,9S,10R,13R,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B56610.png)

